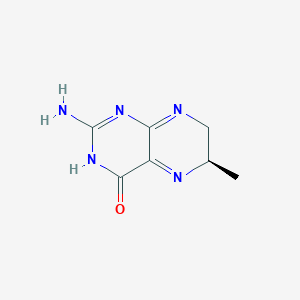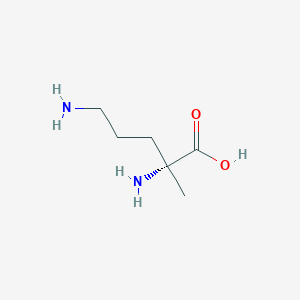
D-Ornithine, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ornithine, 2-methyl-: is a derivative of the amino acid ornithine It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins but plays a significant role in various biochemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Ornithine, 2-methyl- typically involves the methylation of ornithine. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the desired position on the ornithine molecule .
Industrial Production Methods: Industrial production of D-Ornithine, 2-methyl- often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: D-Ornithine, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group of D-Ornithine, 2-methyl- is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: D-Ornithine, 2-methyl- is used in the synthesis of various chemical compounds and as a building block in organic chemistry .
Biology: In biological research, D-Ornithine, 2-methyl- is studied for its role in the urea cycle and its potential effects on cellular metabolism .
Medicine: This compound has potential therapeutic applications, particularly in the treatment of conditions related to the urea cycle and as a precursor for the synthesis of pharmaceuticals .
Industry: In the industrial sector, D-Ornithine, 2-methyl- is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mécanisme D'action
D-Ornithine, 2-methyl- exerts its effects primarily through its involvement in the urea cycle. It acts as a precursor for the synthesis of polyamines such as putrescine and spermine, which are essential for cell growth and differentiation. The compound interacts with enzymes such as ornithine decarboxylase, facilitating the conversion of ornithine to other biologically active molecules .
Comparaison Avec Des Composés Similaires
L-Ornithine: A naturally occurring amino acid involved in the urea cycle.
D,L-α-Difluoromethylornithine: An inhibitor of ornithine decarboxylase with antiviral and anticancer properties.
3-Methylornithine: Another derivative of ornithine with distinct biochemical properties.
Uniqueness: D-Ornithine, 2-methyl- is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it valuable in research and industrial applications where other ornithine derivatives may not be as effective .
Propriétés
Formule moléculaire |
C6H14N2O2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
(2R)-2,5-diamino-2-methylpentanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-6(8,5(9)10)3-2-4-7/h2-4,7-8H2,1H3,(H,9,10)/t6-/m1/s1 |
Clé InChI |
LNDPCYHWPSQBCA-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@@](CCCN)(C(=O)O)N |
SMILES canonique |
CC(CCCN)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


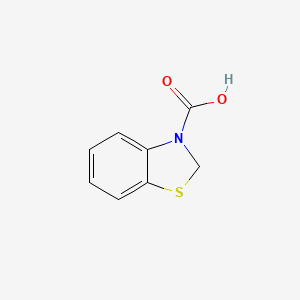
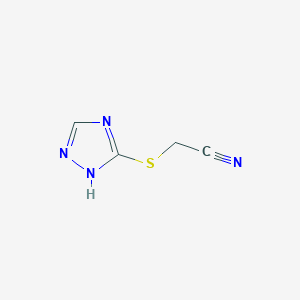
![Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B13803240.png)
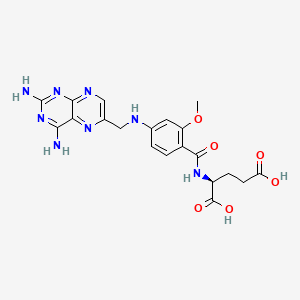
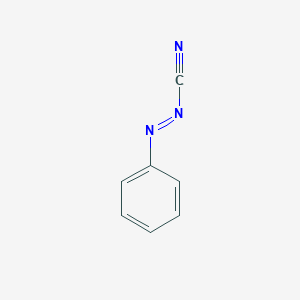
![disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)
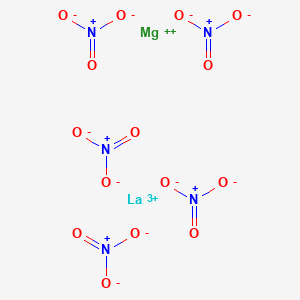
![9-Ethyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13803268.png)

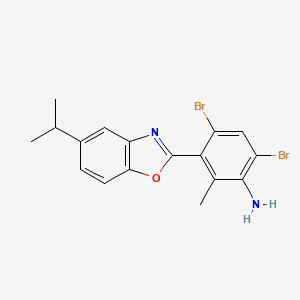
![n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide](/img/structure/B13803291.png)


